Fmoc-D-Lys(Mtt)-OH

Description

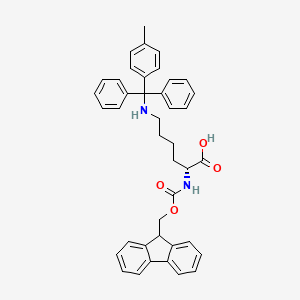

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H40N2O4/c1-29-23-25-32(26-24-29)41(30-14-4-2-5-15-30,31-16-6-3-7-17-31)42-27-13-12-22-38(39(44)45)43-40(46)47-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,42H,12-13,22,27-28H2,1H3,(H,43,46)(H,44,45)/t38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTNAIDIXCOZAJ-KXQOOQHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H40N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679796 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-[(4-methylphenyl)(diphenyl)methyl]-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198544-94-4 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-[(4-methylphenyl)(diphenyl)methyl]-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-D-Lys(Mtt)-OH: A Comprehensive Technical Guide for Researchers

For Immediate Release

This whitepaper provides an in-depth analysis of Fmoc-D-Lys(Mtt)-OH, a critical building block for advanced peptide synthesis. Targeting researchers, scientists, and professionals in drug development, this document outlines its core properties, applications, and detailed experimental protocols.

Executive Summary

This compound, with the systematic name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-4-methyltrityl-D-lysine, is a protected amino acid derivative indispensable for the synthesis of complex peptides.[1] Its unique utility lies in the 4-methyltrityl (Mtt) protecting group on the epsilon-amino group of D-lysine. This group's lability to mild acidic conditions allows for selective deprotection without affecting other acid-sensitive protecting groups or the peptide's linkage to the solid support resin. This feature is paramount for the synthesis of branched peptides, cyclic peptides, and the site-specific conjugation of molecules such as labels or drugs to the lysine side chain.[1][2]

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing a baseline for its application in experimental settings.

| Property | Value | References |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid | [3] |

| Molecular Formula | C₄₁H₄₀N₂O₄ | [3][4][5] |

| Molecular Weight | 624.77 g/mol | [6][7] |

| CAS Number | 198544-94-4 | [4][5] |

| Appearance | White to slight yellow or beige powder | [6] |

| Melting Point | 140-150 °C | [6] |

| Purity | ≥98% (by HPLC) | [8] |

| Storage Conditions | 2-8°C, sealed in a dry, dark place | [4][6] |

Chemical Structure

The molecular structure of this compound is characterized by the fluorenylmethoxycarbonyl (Fmoc) group attached to the alpha-amino group and the 4-methyltrityl (Mtt) group protecting the epsilon-amino group of the D-lysine side chain.

Caption: Chemical structure of this compound.

Core Applications in Peptide Synthesis

This compound is a cornerstone for advanced solid-phase peptide synthesis (SPPS) strategies. The acid-labile nature of the Mtt group, which can be removed under conditions that leave tert-butyl (tBu) and other common protecting groups intact, is its most significant feature.[9]

Key applications include:

-

Branched Peptides: Selective deprotection of the lysine side chain allows for the synthesis of a second peptide chain, creating a branched structure.

-

Cyclic Peptides: The deprotected side-chain amine can be used to form a lactam bridge with the C-terminus or another amino acid side chain, resulting in a cyclic peptide.[2][9]

-

Site-Specific Labeling: The lysine side chain can be selectively functionalized with reporter tags, such as fluorescent dyes or biotin, post-synthesis.[2]

-

Drug Conjugation: The exposed amine serves as an attachment point for conjugating therapeutic agents to the peptide.

Experimental Protocols

Selective Deprotection of the Mtt Group

This protocol details the procedure for the selective removal of the Mtt group from the lysine side chain during Fmoc-based solid-phase peptide synthesis.

Materials:

-

Peptide-resin with this compound incorporated

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Acetic acid (AcOH)

-

Trifluoroethanol (TFE)

-

Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

-

Washing solvents (e.g., DCM, DMF)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF or DCM for 30-60 minutes.

-

Fmoc Deprotection (if applicable): If the N-terminal Fmoc group is present, remove it by treating the resin with 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove residual piperidine.

-

Selective Mtt Deprotection:

-

Method A (Mild TFA): Treat the resin with a solution of 1-2% TFA in DCM.[6][9][10] The reaction is typically complete within 30-60 minutes, performed in multiple short treatments (e.g., 10 x 2 minutes) to minimize side reactions.

-

Method B (AcOH/TFE/DCM): Alternatively, use a mixture of acetic acid/trifluoroethanol/dichloromethane (e.g., 1:2:7 v/v/v) for 1-2 hours.[9]

-

-

Washing: Wash the resin extensively with DCM to remove the cleaved Mtt cation and residual acid.

-

Neutralization: Neutralize the resin with a 5-10% solution of DIEA in DMF.

-

Final Washing: Wash the resin with DMF and DCM to prepare for the subsequent coupling step.

The successful deprotection of the ε-amino group allows for further modification, such as coupling another amino acid or attaching a specific label.

Workflow Visualization

The following diagram illustrates the logical workflow for the selective deprotection of the Mtt group and subsequent modification of the lysine side chain in the context of SPPS.

Caption: Workflow for selective Mtt group deprotection.

Conclusion

This compound is a highly versatile and valuable reagent for the synthesis of complex, modified peptides. The ability to selectively deprotect the lysine side chain under mild acidic conditions opens up a wide range of possibilities for creating sophisticated peptide architectures and conjugates. The protocols and data presented in this guide offer a comprehensive resource for researchers leveraging this key molecule in their drug discovery and development efforts.

References

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. Fmoc-Lys(Mtt)-OH | C41H40N2O4 | CID 10963195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. Fmoc-Lys(Mtt)-OH Novabiochem 167393-62-6 [sigmaaldrich.com]

- 7. Fmoc-lys(mtt)-oh | Sigma-Aldrich [sigmaaldrich.com]

- 8. 198544-94-4 | this compound | Next Peptide [nextpeptide.com]

- 9. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fmoc-Lys(Mtt)-OH, 167393-62-6, Fmoc Amino Acids, P3 BioSystems [p3bio.com]

Fmoc-D-Lys(Mtt)-OH: A Comprehensive Technical Guide to its Chemical Properties and Stability for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-Lys(Mtt)-OH is a critical building block in modern solid-phase peptide synthesis (SPPS), prized for its orthogonal protecting group strategy that enables the synthesis of complex, modified, and branched peptides. This technical guide provides an in-depth analysis of its chemical properties, stability, and recommended handling protocols to ensure its effective use in research and drug development.

Core Chemical and Physical Properties

This compound, or Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(4-methyltrityl)-D-lysine, is a white to off-white solid powder.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| Molecular Formula | C41H40N2O4 | [1][2][3][4][5] |

| Molecular Weight | 624.77 g/mol | [1][2][3][5] |

| CAS Number | 198544-94-4 | [1][3][4] |

| Appearance | White to off-white powder | [1][6] |

| Melting Point | 140-150 °C | |

| Purity (HPLC) | ≥98.0% | [7][8] |

| Purity (TLC) | ≥98% | [8] |

| Purity (Acidimetric) | ≥95.0% | [8] |

| Optical Rotation | -11°± 2° (C=1, DMF) | [6] |

Solubility and Storage

Proper dissolution and storage are paramount to maintaining the integrity of this compound.

| Parameter | Recommendation | References |

| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). For DMSO, a concentration of 80 mg/mL (128.05 mM) can be achieved, though ultrasonic assistance may be necessary. It is important to use newly opened, hygroscopic DMSO for optimal solubility. | [1][6] |

| Storage (Powder) | For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years. For shorter periods, storage at 4°C is suitable for up to 2 years. The compound should be kept in a dark, dry, and sealed container. | [1][2] |

| Storage (In Solvent) | Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month. | [1] |

Stability Profile and Orthogonal Deprotection

The key feature of this compound lies in the acid-labile 4-methyltrityl (Mtt) protecting group on the side-chain ε-amino group. This group is stable to the basic conditions (e.g., piperidine) used for the removal of the Nα-Fmoc group, providing orthogonality in SPPS.[9]

The Mtt group is, however, susceptible to cleavage under mild acidic conditions, which allows for its selective removal without affecting other acid-labile protecting groups such as tert-butyl (tBu), t-butoxycarbonyl (Boc), or trityl (Trt) groups, nor cleaving the peptide from acid-sensitive resins like Wang or Rink amide resins.[10][11] This selective deprotection is fundamental for on-resin modifications of the lysine side chain, including branching, cyclization, and attachment of labels or tags.[11][12]

Factors Affecting Mtt Group Stability:

-

Acid Concentration: The Mtt group is highly sensitive to acid. Cleavage can be achieved with very dilute solutions of trifluoroacetic acid (TFA).

-

Solvent System: The choice of solvent significantly impacts the efficiency and selectivity of Mtt cleavage. Dichloromethane (DCM) is a commonly used solvent. The addition of scavengers is crucial to prevent side reactions.

-

Scavengers: During acid-mediated cleavage, the released Mtt cation can cause undesired side reactions. The use of scavengers, such as triisopropylsilane (TIS) or methanol, is highly recommended to quench these reactive species.[13][14]

Experimental Protocols

Selective Cleavage of the Mtt Protecting Group

This protocol outlines the on-resin removal of the Mtt group from the lysine side chain.

Materials:

-

Peptidyl-resin containing this compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) or Methanol (MeOH)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the peptidyl-resin in DCM.

-

Prepare the cleavage cocktail. Several effective cocktails can be used:

-

Treat the resin with the chosen cleavage cocktail. The reaction time will vary depending on the cocktail and the peptide sequence, typically ranging from 30 minutes to a few hours at room temperature.[10] It is recommended to perform the cleavage in multiple, shorter treatments (e.g., 3 x 10 minutes) to improve efficiency and minimize side reactions.[17]

-

Monitor the deprotection. The release of the Mtt cation often produces a yellow-orange color. A simple trityl test can be performed on a small resin sample to check for completion.[13]

-

Once the cleavage is complete, wash the resin thoroughly with DCM.

-

Neutralize the resin with a solution of 10% DIPEA in DMF.[13]

-

Wash the resin extensively with DMF to prepare for the subsequent coupling step.[13]

The following Graphviz diagram illustrates the workflow for the selective cleavage of the Mtt group.

Caption: Workflow for the selective on-resin cleavage of the Mtt protecting group.

Applications in Drug Development and Research

The unique properties of this compound make it an invaluable tool for the synthesis of sophisticated peptide-based therapeutics and research probes. The incorporation of a D-amino acid can enhance the in vivo stability of peptides by increasing their resistance to enzymatic degradation.[9]

Key Applications:

-

Branched Peptides: The selective deprotection of the Mtt group allows for the synthesis of peptides with side chains branching from the lysine residue.[12]

-

Cyclic Peptides: Side-chain to side-chain or side-chain to terminus cyclization can be achieved by deprotecting the Mtt group and forming a lactam bridge.[10]

-

Peptide Conjugation: The exposed ε-amino group serves as a handle for the site-specific attachment of various moieties, including fluorophores, cytotoxic drugs, or polyethylene glycol (PEG) chains.

-

Template-Assembled Synthetic Proteins (TASPs): this compound is used to create lysine cores for the assembly of multiple peptide epitopes.[10]

The logical relationship for utilizing this compound in SPPS for creating modified peptides is depicted in the diagram below.

Caption: Logical workflow for SPPS incorporating this compound for peptide modification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. peptide.com [peptide.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. kilobio.com [kilobio.com]

- 5. Fmoc-Lys(Mtt)-OH | C41H40N2O4 | CID 10963195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fmoc-L-Lys(Mtt)-OH | Matrix Innovation [matrix-innovation.com]

- 7. cblpatras.gr [cblpatras.gr]

- 8. Fmoc-Lys(Mtt)-OH Novabiochem 167393-62-6 [sigmaaldrich.com]

- 9. nbinno.com [nbinno.com]

- 10. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. chempep.com [chempep.com]

- 13. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 14. 5z.com [5z.com]

- 15. Facile semisynthesis of ubiquitylated peptides with the ligation auxiliary 2-aminooxyethanethiol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fmoc-Lys(Mtt)-OH, 167393-62-6, Fmoc Amino Acids, P3 BioSystems [p3bio.com]

- 17. application.wiley-vch.de [application.wiley-vch.de]

The Mtt Group: A Linchpin in Advanced Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the target molecule. Among the diverse arsenal of protective moieties, the 4-Methyltrityl (Mtt) group has emerged as a crucial tool, particularly in the Fmoc/tBu solid-phase peptide synthesis (SPPS) of complex peptides. Its unique acid lability allows for selective deprotection under mild conditions, enabling sophisticated molecular architectures such as branched and cyclic peptides. This technical guide provides a comprehensive overview of the Mtt protecting group, its applications, and detailed protocols for its use.

Core Principles of the Mtt Protecting Group

The Mtt group is a derivative of the trityl (Trt) group, featuring a methyl group on one of the phenyl rings. This modification enhances its acid lability compared to the parent Trt group.[1][2] It is primarily employed for the side-chain protection of various amino acids, including lysine, ornithine, histidine, asparagine, and glutamine.[1][3]

The key characteristic of the Mtt group is its orthogonality with the commonly used Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the α-amino group and the tert-butyl (tBu) based groups for other side chains.[4][5] While the Fmoc group is removed by a base (typically piperidine) and tBu-based groups are cleaved by strong acids (e.g., high concentrations of trifluoroacetic acid - TFA), the Mtt group can be selectively cleaved using very dilute acid.[6] This tri-orthogonal strategy is fundamental to the synthesis of peptides with intricate structures.

Applications in Complex Peptide Synthesis

The selective deprotection of the Mtt group on the solid support opens up a plethora of possibilities for on-resin modifications:

-

Branched Peptides: By selectively removing the Mtt group from a lysine side chain, a new peptide chain can be synthesized from the exposed ε-amino group, creating a branched peptide.[7]

-

Cyclic Peptides: The Mtt group can protect the side chain of an amino acid that will form a lactam bridge with another residue. Selective deprotection allows for on-resin cyclization.[7]

-

Glycosylation and Lipidation: The deprotected side chain can be functionalized with carbohydrates or lipids to produce glycopeptides or lipopeptides.

-

Attachment of Labels: Fluorescent dyes, biotin, or other reporter molecules can be conjugated to the selectively deprotected side chain.

Chemical Properties and Cleavage Mechanisms

The cleavage of the Mtt group is an acid-catalyzed process that proceeds via the formation of a stable Mtt cation. The presence of the electron-donating methyl group on the phenyl ring stabilizes this carbocation, making the Mtt group more acid-labile than the Trt group.[1]

The general order of acid lability for common trityl-based protecting groups is: Mmt > Mtt > Trt.[8] This differential lability allows for fine-tuning of the deprotection strategy.

Below is a diagram illustrating the structure of the Mtt group attached to a lysine side chain.

Caption: Structure of the Mtt protecting group on a lysine side chain.

The cleavage is typically performed using a low concentration of TFA in a solvent like dichloromethane (DCM). To prevent the highly reactive Mtt cation from reattaching to the peptide or reacting with sensitive residues like tryptophan, a scavenger such as triisopropylsilane (TIS) is crucial.

The following diagram illustrates the cleavage mechanism of the Mtt group.

References

- 1. 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]

- 3. peptide.com [peptide.com]

- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

The Strategic Advantage of Fmoc-D-Lys(Mt)-OH in Solid-Phase Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex peptide synthesis, the strategic selection of building blocks is paramount to achieving high yields and purity. Among the arsenal of chemically modified amino acids, Nα-9-fluorenylmethoxycarbonyl-Nε-4-methyltrityl-D-lysine (Fmoc-D-Lys(Mtt)-OH) has emerged as a cornerstone for the construction of sophisticated peptide architectures. Its unique orthogonal protection scheme offers a level of synthetic versatility that is indispensable for the development of novel peptide-based therapeutics and research tools. This technical guide provides a comprehensive overview of the advantages of employing this compound in Solid-Phase Peptide Synthesis (SPPS), complete with quantitative data, detailed experimental protocols, and visual workflows.

The primary advantage of this compound lies in the differential lability of its two protecting groups. The α-amino group is protected by the base-labile Fmoc group, which is readily cleaved by piperidine, the standard condition for chain elongation in Fmoc-based SPPS. The ε-amino group of the lysine side chain, however, is protected by the acid-labile 4-methyltrityl (Mtt) group. The Mtt group is exceptionally sensitive to mild acidic conditions, allowing for its selective removal without affecting other acid-labile side-chain protecting groups, such as tert-butyl (tBu), or cleaving the peptide from standard acid-sensitive resins like Wang or Rink amide.[1] This orthogonality is the key to unlocking a wide array of synthetic possibilities, including the on-resin synthesis of branched peptides, side-chain to side-chain cyclized peptides, and the site-specific attachment of various moieties.[2][3]

Data Presentation: Quantitative Insights into Mtt Group Cleavage

The selective and efficient removal of the Mtt group is critical for the successful application of this compound. The following tables summarize the key quantitative data regarding the cleavage of the Mtt group and provide a comparative overview of other common orthogonal protecting groups for the lysine side chain.

Table 1: Recommended Conditions for Mtt Group Cleavage

| Reagent Composition | Time | Temperature | Scavengers | Efficacy | Reference |

| 1% TFA in Dichloromethane (DCM) | 30 min | Room Temp. | 5% Triisopropylsilane (TIS) | Quantitative removal.[4] | [4] |

| Acetic acid/Trifluoroethanol/DCM (1:2:7 v/v/v) | 1 hour | Room Temp. | None specified | Quantitative removal.[3] | [3] |

| 90% DCM, 5% TFA, 5% TIS | 2 min (repeated) | Room Temp. | 5% TIS | Effective, monitored by color change.[4] | [4] |

Table 2: Comparative Analysis of Lysine Side-Chain Protecting Groups

| Protecting Group | Cleavage Condition | Stability to 20% Piperidine/DMF | Stability to 95% TFA | Key Advantage |

| Mtt (4-Methyltrityl) | 1% TFA in DCM | Stable | Labile | Highly acid-labile, enabling extreme orthogonality. |

| Mmt (4-Methoxytrityl) | 0.5-1% TFA in DCM | Stable | Labile | More acid-labile than Mtt, useful in sensitive contexts. |

| Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | 2% Hydrazine in DMF | Labile | Stable | Base-labile, orthogonal to acid-labile protecting groups. |

| ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 2-5% Hydrazine in DMF | Labile | Stable | More stable than Dde, less prone to migration.[5] |

| Alloc (Allyloxycarbonyl) | Pd(PPh₃)₄ / Scavenger | Stable | Stable | Removable under neutral conditions, orthogonal to both acid and base-labile groups.[6] |

| Boc (tert-Butoxycarbonyl) | 25-50% TFA in DCM | Stable | Labile | Standard acid-labile group, less orthogonal to other acid-labile groups. |

Experimental Protocols

The following are detailed methodologies for the key applications of this compound in SPPS.

Protocol 1: Selective On-Resin Deprotection of the Mtt Group

This protocol describes the selective removal of the Mtt group from the lysine side chain while the peptide remains attached to the solid support.

-

Resin Swelling: Swell the peptide-resin (containing the this compound residue) in dichloromethane (DCM) for 30 minutes.

-

Deprotection Cocktail Preparation: Prepare a fresh solution of 1% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) in DCM.

-

Mtt Cleavage:

-

Drain the DCM from the swollen resin.

-

Add the deprotection cocktail to the resin (approximately 10 mL per gram of resin).

-

Gently agitate the resin at room temperature for 2 minutes. A characteristic yellow-orange color will appear in the solution, indicating the release of the Mtt cation.

-

Drain the solution.

-

Repeat the treatment with the deprotection cocktail for 2-minute intervals until the solution no longer turns yellow upon addition. This typically requires 5-10 repetitions.[4]

-

-

Washing: Wash the resin thoroughly with DCM (5 x 1 min) to remove all traces of the cleavage cocktail and the cleaved Mtt group.

-

Neutralization: Wash the resin with a 10% solution of N,N-diisopropylethylamine (DIPEA) in DMF (2 x 1 min) to neutralize the ε-amino group of lysine.

-

Final Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min). The resin is now ready for the subsequent side-chain modification.

Protocol 2: Synthesis of a Branched Peptide

This protocol outlines the synthesis of a branched peptide on the solid phase using this compound as the branching point.

-

Main Chain Elongation: Synthesize the main peptide chain using standard Fmoc-SPPS protocols up to the point of incorporating the this compound.

-

Incorporation of this compound: Couple this compound to the growing peptide chain using a standard coupling protocol (e.g., HBTU/DIPEA in DMF).

-

Continue Main Chain Synthesis (Optional): If there are further amino acids in the main chain, continue the synthesis to completion. Ensure the N-terminal Fmoc group of the main chain is left on after the final coupling.

-

Selective Mtt Deprotection: Selectively remove the Mtt group from the lysine side chain following Protocol 1 .

-

Branch Chain Synthesis:

-

Couple the first Fmoc-protected amino acid of the branch chain to the deprotected ε-amino group of the lysine residue using a standard coupling protocol.

-

Continue to elongate the branch chain using standard Fmoc-SPPS cycles of deprotection and coupling until the desired sequence is assembled.

-

-

Final Cleavage and Deprotection: Once the synthesis of both the main and branch chains is complete, cleave the peptide from the resin and remove all remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours at room temperature.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). A crude purity of 70-80% can be expected depending on the sequence.[7]

Protocol 3: Synthesis of a Side-Chain to Side-Chain Cyclized Peptide

This protocol describes the on-resin synthesis of a side-chain to side-chain lactam bridge between an aspartic acid/glutamic acid residue and a D-lysine residue.

-

Linear Peptide Synthesis: Assemble the linear peptide sequence on a suitable resin (e.g., Rink Amide resin) using standard Fmoc-SPPS. Incorporate this compound at the desired position and an orthogonally protected aspartic or glutamic acid residue (e.g., Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH).

-

Selective Mtt Deprotection: After completion of the linear sequence, selectively remove the Mtt group from the D-lysine side chain as described in Protocol 1 .

-

Selective Allyl Deprotection: Remove the allyl (All) protecting group from the aspartic or glutamic acid side chain using a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger (e.g., phenylsilane) in DCM.

-

On-Resin Cyclization:

-

Wash the resin thoroughly to remove the deprotection reagents.

-

Swell the resin in DMF.

-

Add a coupling agent (e.g., HATU, HBTU, or PyBOP) and a base (e.g., DIPEA or collidine) to the resin.

-

Allow the cyclization reaction to proceed for 4-24 hours at room temperature. The progress of the reaction can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing it by mass spectrometry.

-

-

Final Cleavage and Purification: Once cyclization is complete, cleave the cyclic peptide from the resin and deprotect the remaining side-chain protecting groups using a standard cleavage cocktail. Purify the crude cyclic peptide by RP-HPLC. The synthesis of a cyclic cholecystokinin analog has been successfully demonstrated using this method.[3]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the use of this compound in SPPS.

References

- 1. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. | Semantic Scholar [semanticscholar.org]

- 2. nbinno.com [nbinno.com]

- 3. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. kohan.com.tw [kohan.com.tw]

- 6. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]

- 7. biotage.com [biotage.com]

A Technical Guide to the Solubility of Fmoc-D-Lys(Mtt)-OH for Researchers and Drug Development Professionals

This in-depth guide provides a technical overview of the solubility of N-α-Fmoc-N-ε-(4-methyltrityl)-D-lysine (Fmoc-D-Lys(Mtt)-OH), a critical reagent in solid-phase peptide synthesis (SPPS). Understanding the solubility characteristics of this amino acid derivative is paramount for optimizing reaction conditions, ensuring high purity, and achieving desired yields in the synthesis of complex peptides. This document is intended for researchers, scientists, and professionals in the field of drug development.

Solubility Profile of this compound

The solubility of this compound is a key consideration for its effective use in peptide synthesis. The large, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) and methyltrityl (Mtt) protecting groups significantly influence its solubility profile, making it readily soluble in many common organic solvents used in SPPS.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

| Solvent | Concentration | Molarity (approx.) | Notes |

| Dimethylformamide (DMF) | > 312 mg/mL | > 0.5 M | "Clearly soluble" at 1 mmole in 2 mL[1] |

Qualitative Solubility Observations

This compound is generally described as a white to off-white powder and is known to be soluble in a range of polar aprotic solvents commonly used in peptide synthesis.[2]

-

Dichloromethane (DCM): It is soluble in DCM, although in some applications, complete dissolution may require the addition of a small amount of a stronger solvent like DMF.[3]

-

Dimethyl Sulfoxide (DMSO): This is another suitable solvent for dissolving this compound.[2]

-

N-Methyl-2-pyrrolidone (NMP): While not explicitly stated for the D-isomer, the related Fmoc-L-Lys(Boc)-OH is soluble in NMP, suggesting NMP is a likely solvent for this compound.[4]

-

Tetrahydrofuran (THF): A 50/50 mixture of THF and water has been used to dissolve the related Fmoc-L-Lys-OH, though with some difficulty.[4]

-

"Green" Solvents: There is a growing interest in more environmentally friendly solvents. PolarClean, for instance, has been shown to be effective in dissolving a wide range of Fmoc-protected amino acids, with many achieving solubilities greater than 0.4 M.[5]

Experimental Protocols

General Protocol for Solubility Determination

-

Preparation of Saturated Solution:

-

Accurately weigh a known amount of this compound powder.

-

Add a measured volume of the desired solvent (e.g., DMF, DCM, DMSO) to a vial containing the powder.

-

Agitate the mixture at a constant temperature (e.g., room temperature) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

-

Isolation of the Supernatant:

-

Centrifuge the saturated solution to pellet the undissolved solid.

-

Carefully extract a precise volume of the clear supernatant without disturbing the solid.

-

-

Quantification:

-

Evaporate the solvent from the extracted supernatant under vacuum.

-

Accurately weigh the remaining solid residue.

-

Calculate the solubility in mg/mL or as a molar concentration based on the weight of the residue and the volume of the supernatant extracted.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

The utility of this compound in SPPS is primarily due to the acid-labile nature of the Mtt protecting group on the side-chain amine. This allows for its selective removal under mild acidic conditions that do not affect the Fmoc group on the alpha-amine or other acid-labile protecting groups like Boc or tBu, nor does it cleave the peptide from the resin. This feature is particularly valuable for the synthesis of branched or cyclic peptides.[6]

The following diagram illustrates the workflow for the selective deprotection of the Mtt group in SPPS.

Caption: Workflow for selective Mtt group deprotection in SPPS.

This workflow highlights the key advantage of using this compound: the ability to perform chemistry on the lysine side chain while the peptide remains attached to the solid support and the N-terminus is still protected.

References

Fmoc-D-Lys(Mtt)-OH: A Comprehensive Technical Guide to Storage and Handling

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-Lys(Mtt)-OH (Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(4-methyltrityl)-D-lysine) is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the creation of branched peptides and peptides with side-chain modifications. The acid-labile nature of the 4-methyltrityl (Mtt) protecting group allows for its selective removal under mild acidic conditions, enabling orthogonal protection strategies. Proper storage and handling of this reagent are paramount to ensure its integrity and the success of subsequent synthetic endeavors. This guide provides an in-depth overview of the recommended storage conditions, handling procedures, and safety precautions for this compound.

Storage Conditions

The stability of this compound is contingent on appropriate storage to prevent degradation. The primary factors to control are temperature, light, and moisture.

Recommended Storage Temperatures

For long-term storage, it is recommended to store this compound in a freezer. More moderate refrigerated temperatures are suitable for shorter-term storage.

| Storage Duration | Temperature Range | Recommendations |

| Long-term | -15°C to -20°C | Ideal for maintaining stability over extended periods. |

| Short-term | 2°C to 8°C | Suitable for frequently used material. |

Environmental Factors

To ensure the longevity of the product, the following environmental conditions should be strictly adhered to:

| Factor | Condition | Rationale |

| Light | Keep in a dark place. | The Fmoc group can be sensitive to photolytic cleavage. Storage in an amber vial or a light-blocking container is recommended. |

| Moisture | Store in a dry environment. | The compound is susceptible to hydrolysis. Ensure the container is tightly sealed. Consider storage in a desiccator. |

| Atmosphere | Sealed container. | Prevents exposure to atmospheric moisture and contaminants. |

Stability Profile

While detailed quantitative kinetic data on the degradation of this compound under various conditions are not extensively published, the general stability guidelines from suppliers indicate that the compound is stable for years when stored as a dry powder under the recommended freezer conditions.

The most significant chemical instability arises from the acid-labile nature of the Mtt protecting group. Exposure to even mild acidic conditions can lead to its premature cleavage.

Handling Procedures

Safe and effective handling of this compound requires adherence to standard laboratory safety protocols and specific considerations due to its chemical properties.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, the following PPE is recommended:

| PPE | Specification |

| Eye Protection | Safety glasses or goggles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |

| Respiratory Protection | Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities or if dust is generated. |

| Protective Clothing | Laboratory coat. |

Experimental Protocol: Weighing and Dissolving

This protocol outlines the general steps for safely handling and preparing a solution of this compound.

Objective: To accurately weigh and dissolve this compound for use in a chemical reaction, minimizing exposure and preventing degradation.

Materials:

-

This compound

-

Appropriate solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))

-

Spatula

-

Weighing paper or boat

-

Analytical balance

-

Vial or flask with a screw cap or septum

-

Vortex mixer or magnetic stirrer

Procedure:

-

Equilibration: Before opening, allow the container of this compound to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold powder.

-

Weighing: In a well-ventilated fume hood, carefully transfer the desired amount of the powdered compound from its storage container to a pre-tared weighing vessel using a clean spatula. Avoid generating dust.

-

Transfer: Promptly transfer the weighed powder to the reaction vessel or a clean, dry vial for dissolution.

-

Dissolution: Add the appropriate solvent to the vial containing the this compound. The choice of solvent will depend on the subsequent application. For peptide synthesis, DMF is a common solvent.

-

Mixing: Securely cap the vial and mix the contents by vortexing or magnetic stirring until the solid is completely dissolved. Gentle warming may be applied if necessary, but overheating should be avoided.

-

Storage of Solution: If the prepared solution is not for immediate use, it should be stored at low temperatures (e.g., -20°C) in a tightly sealed container to minimize degradation. Avoid repeated freeze-thaw cycles.

Disposal

Dispose of unused this compound and its containers in accordance with local, state, and federal regulations for chemical waste.

Safety and First Aid

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |

| Skin Contact | Wash the affected area with soap and plenty of water. Remove contaminated clothing. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |

Visualized Workflows

The following diagrams illustrate key logical workflows for the proper storage and handling of this compound.

An In-depth Technical Guide to the Purity and Analysis of Fmoc-D-Lys(Mtt)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methods used to determine the purity and quality of Fmoc-D-Lys(Mtt)-OH, a critical building block in solid-phase peptide synthesis (SPPS). This compound, or Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(4-methyltrityl)-D-lysine, is a derivative of the amino acid D-lysine where the alpha-amino group is protected by a base-labile Fmoc group, and the side-chain epsilon-amino group is protected by an acid-labile methyltrityl (Mtt) group. This orthogonal protection scheme allows for the selective deprotection of the side chain, enabling the synthesis of branched or cyclic peptides and the introduction of labels or tags.

Physicochemical Properties and Specifications

This compound is a white to off-white solid. Ensuring the high purity of this reagent is paramount for the successful synthesis of high-quality peptides. The table below summarizes the key physicochemical properties and typical purity specifications for research and development grade this compound.

| Parameter | Specification | Analytical Method |

| Molecular Formula | C₄₁H₄₀N₂O₄ | - |

| Molecular Weight | 624.77 g/mol | Mass Spectrometry |

| CAS Number | 198544-94-4 | - |

| Appearance | White to off-white powder | Visual Inspection |

| Purity (HPLC) | ≥98.0% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Chiral Purity (Chiral HPLC) | >99.9% | Chiral High-Performance Liquid Chromatography |

| Water Content (Karl Fischer) | <1.0% | Karl Fischer Titration |

| Residual Solvents (GC) | <2.5% | Gas Chromatography |

| Assay (Titration) | >98% | Acid-Base Titration |

Analytical Methodologies for Quality Control

A suite of analytical techniques is employed to ensure the identity, purity, and quality of this compound. The following sections detail the experimental protocols for the most critical of these methods.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reversed-phase HPLC is the primary method for assessing the purity of this compound and detecting any synthesis-related impurities.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 30% to 100% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 265 nm and 301 nm (characteristic for the Fmoc group).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 1:1 mixture of mobile phase A and B.

Expected Results: A major peak corresponding to this compound should be observed with a purity of ≥98.0%. Minor peaks may indicate the presence of impurities such as starting materials or by-products from the synthesis.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

It is crucial to ensure the enantiomeric purity of this compound to prevent the incorporation of the incorrect stereoisomer into the peptide chain, which can have significant biological consequences.

Experimental Protocol:

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak IA, IB, or IC).

-

Mobile Phase: A mixture of n-hexane and ethanol with a small percentage of an acidic modifier like trifluoroacetic acid (TFA). The exact ratio should be optimized for the specific column used. A typical starting point is 80:20 (n-hexane:ethanol) + 0.1% TFA.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV absorbance at 265 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.

Expected Results: A single, sharp peak corresponding to the D-enantiomer should be observed, with the L-enantiomer being below the detection limit or present at <0.1%.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of this compound.

Experimental Protocol:

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

-

Ionization Mode: Positive ion mode is typically used.

-

Sample Infusion: The sample, dissolved in a suitable solvent like acetonitrile or methanol, is directly infused into the mass spectrometer.

-

Data Acquisition: Data is acquired over a mass-to-charge (m/z) range that includes the expected molecular ion.

Expected Results: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at approximately m/z 625.8. Other adducts, such as [M+Na]⁺, may also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: A standard proton NMR spectrum is acquired.

Expected ¹H NMR Spectral Features (in CDCl₃):

-

Aromatic Protons: Multiple signals in the range of δ 7.0-7.8 ppm corresponding to the protons of the Fmoc and Mtt groups.

-

Fmoc Protons: Characteristic signals for the fluorenyl group protons.

-

Lysine Backbone Protons: Signals for the α-CH and other protons of the lysine backbone.

-

Mtt Methyl Protons: A singlet at approximately δ 2.3 ppm corresponding to the methyl group on the trityl moiety.

-

Amide and Carboxylic Acid Protons: Broad signals that may be exchangeable with D₂O.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the quality control analysis of this compound and the logical relationship of its application in peptide synthesis.

Caption: Quality Control Workflow for this compound Analysis.

Caption: Application of this compound in SPPS.

Conclusion

The quality of this compound is a critical determinant of the success of solid-phase peptide synthesis. A rigorous analytical quality control program, employing a combination of chromatographic and spectroscopic techniques, is essential to ensure the identity, purity, and enantiomeric integrity of this key building block. The detailed methodologies and workflows presented in this guide provide a framework for researchers, scientists, and drug development professionals to effectively assess and qualify this compound for its intended use in the synthesis of complex peptides.

A Technical Guide to Fmoc-D-Lys(Mtt)-OH: Suppliers, Cost, and Applications in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Nα-Fmoc-D-lysine(Nε-4-methyltrityl)-OH (Fmoc-D-Lys(Mtt)-OH), a critical building block for advanced peptide synthesis. This document covers its procurement from various suppliers, a comparative cost analysis, and detailed experimental protocols for its synthesis and application. Furthermore, it illustrates its utility in the creation of complex peptides for investigating cellular signaling pathways.

Introduction to this compound

This compound is a pseudoisomer of L-lysine, an essential amino acid. It is a derivative of D-lysine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group of the side chain is protected by a 4-methyltrityl (Mtt) group. The Mtt group is a highly acid-labile protecting group, which allows for its selective removal under mild acidic conditions without affecting other acid-labile protecting groups like Boc or tBu, or the cleavage of the peptide from the resin. This orthogonality is crucial for the synthesis of complex peptides, such as branched peptides, cyclic peptides, and peptides modified at specific lysine side chains.

The incorporation of D-amino acids, like D-lysine, into peptides can confer resistance to proteolytic degradation, thereby increasing their in vivo stability and therapeutic potential.

Suppliers and Cost Analysis

The availability and cost of this compound can vary significantly between suppliers. For researchers and drug development professionals, identifying reliable and cost-effective sources is paramount. The following table summarizes a selection of suppliers and their listed prices for this compound (CAS: 198544-94-4). Please note that prices are subject to change and may not include shipping and handling fees.

| Supplier | Product Number | Purity | Available Quantities | Price (USD) | Price per Gram (USD) |

| Bachem | F-2895 | ≥98.0% | 1g, 5g, 25g | ~ | ~ |

| Iris Biotech | LAA-2390 | >98% | 1g, 5g, 25g | ~ | ~ |

| BLDpharm | BD18788 | ≥98% | 1g, 5g, 25g | Inquire for pricing | Inquire for pricing |

| Advanced ChemTech | FD2239 | ≥98% | 1g, 5g, 25g, 100g | Inquire for pricing | Inquire for pricing |

| P3 BioSystems | 41088D | >99% | 1g, 5g, 25g | Inquire for pricing | Inquire for pricing |

| CBL Patras | FDA-1135 | >99% | Custom | Inquire for pricing | Inquire for pricing |

Note: Prices are approximate and were converted from CHF to USD where necessary for comparison. It is recommended to contact the suppliers directly for the most current pricing and availability.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in solid-phase peptide synthesis (SPPS).

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved with a good overall yield. A general, two-step procedure starting from D-lysine is outlined below.[1] A patent has also described a similar preparation method.

Step 1: Nε-Mtt Protection of D-Lysine

-

Dissolve D-Lysine hydrochloride in a suitable solvent system, such as a mixture of dichloromethane (DCM) and an aqueous basic solution (e.g., sodium carbonate).

-

Cool the solution in an ice bath.

-

Slowly add a solution of 4-methyltrityl chloride (Mtt-Cl) in DCM to the D-lysine solution while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Perform an aqueous workup to remove water-soluble byproducts. The product, H-D-Lys(Mtt)-OH, is typically extracted into an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude H-D-Lys(Mtt)-OH by crystallization or column chromatography.

Step 2: Nα-Fmoc Protection of H-D-Lys(Mtt)-OH

-

Dissolve the purified H-D-Lys(Mtt)-OH in a suitable solvent, such as a mixture of dioxane and water or acetone and water.

-

Add a base, such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA), to the solution.

-

Cool the mixture in an ice bath and slowly add a solution of 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) in the same solvent.

-

Allow the reaction to stir for several hours at room temperature. Monitor the reaction progress by TLC.

-

Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3.

-

Extract the product, this compound, into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or crystallization to yield a white to off-white solid.

Solid-Phase Peptide Synthesis (SPPS) using this compound

The following protocol details the manual coupling of this compound to a resin during SPPS.

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure (or HBTU/HATU and DIPEA) as activating agents

-

20% (v/v) piperidine in dimethylformamide (DMF) for Fmoc deprotection

-

DMF, Dichloromethane (DCM)

-

Kaiser test kit (for monitoring coupling completion)

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 5-10 minutes. Drain and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove residual piperidine.

-

Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) in DMF.

-

Add the activating agents (e.g., DIC and Oxyma Pure, 3-5 equivalents each) to the amino acid solution and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Monitoring: Perform a Kaiser test on a small sample of the resin to check for the presence of free primary amines. A negative Kaiser test (beads remain yellow) indicates complete coupling. If the test is positive (beads turn blue), the coupling step should be repeated.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).

-

Chain Elongation: Repeat steps 2-6 for the subsequent amino acid couplings in the peptide sequence.

Selective Deprotection of the Mtt Group

The key advantage of the Mtt group is its selective removal on-resin.

Reagents:

-

1-2% Trifluoroacetic acid (TFA) in DCM

-

DCM

-

DMF

-

DIPEA in DMF (e.g., 5% v/v)

Procedure:

-

Resin Preparation: After coupling the desired peptide sequence, wash the resin-bound peptide with DCM.

-

Mtt Cleavage: Treat the resin with a solution of 1-2% TFA in DCM for 2-5 minutes. The solution will typically turn yellow, indicating the release of the Mtt cation.

-

Repeat Treatment: Drain the solution and repeat the treatment with fresh 1-2% TFA/DCM until the solution remains colorless.

-

Washing and Neutralization: Wash the resin thoroughly with DCM, followed by DMF. Neutralize the resin with a solution of 5% DIPEA in DMF, and then wash again with DMF and DCM.

-

Side-Chain Modification: The now-free epsilon-amino group of the D-lysine residue is available for further modification, such as the attachment of another peptide chain, a fluorescent label, or a biotin tag.

Applications in Signaling Pathway Research

This compound is not directly involved in signaling pathways. Instead, it is a crucial tool for synthesizing complex peptide probes that are used to investigate and modulate these pathways. The ability to introduce branches or specific modifications allows for the creation of peptides that can mimic or inhibit protein-protein interactions, serve as substrates for enzymes involved in signaling, or be used to deliver cargo to specific cells.

One significant application is in the study of the ubiquitin signaling pathway. Ubiquitination, the attachment of ubiquitin to substrate proteins, is a key post-translational modification that regulates a vast array of cellular processes. By using Fmoc-Lys(Mtt)-OH, researchers can synthesize branched peptides where one chain represents a target protein sequence and the other is a ubiquitin or ubiquitin-like modifier. These synthetic constructs are invaluable for studying the enzymes involved in the ubiquitin cascade (E1, E2, and E3 ligases) and the deubiquitinating enzymes (DUBs).

Visualizations

The following diagrams, generated using the DOT language, illustrate the synthesis workflow and the application of this compound in research.

Caption: Workflow for the synthesis and application of this compound in SPPS.

Caption: Application of this compound derived peptides in studying signaling pathways.

Conclusion

This compound is an indispensable reagent for the synthesis of sophisticated peptides with enhanced stability and functionality. Its unique orthogonal protecting group strategy enables the precise engineering of peptide structures, which are critical for advancing our understanding of complex biological processes, including cellular signaling, and for the development of novel peptide-based therapeutics. The information provided in this guide serves as a valuable resource for researchers and professionals in the field, facilitating the procurement and effective utilization of this versatile amino acid derivative.

References

Methodological & Application

Application Notes and Protocols: Fmoc-D-Lys(Mtt)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective use of Nα-Fmoc-D-lysine(Nε-4-methyltrityl)-OH (Fmoc-D-Lys(Mtt)-OH) in solid-phase peptide synthesis (SPPS). The Mtt protecting group offers a key advantage in peptide chemistry, enabling the synthesis of complex peptides through orthogonal protection strategies.

Introduction

This compound is a crucial building block for the synthesis of modified peptides, including branched peptides, cyclic peptides, and peptides conjugated to other molecules such as fluorophores, biotin, or drugs.[1][2] The 4-methyltrityl (Mtt) group is a highly acid-labile protecting group for the ε-amino function of lysine.[1] Its selective removal under mild acidic conditions, which do not affect the more robust acid-labile protecting groups (e.g., Boc, tBu, Trt) or the linkage to the solid support, forms the basis of its utility in orthogonal peptide synthesis strategies.[3][4][5]

Key Applications

The unique properties of the Mtt group allow for a range of applications in peptide synthesis and drug development:

-

Synthesis of Branched Peptides: The ε-amino group of lysine can be deprotected on-resin to serve as an anchoring point for the synthesis of a second peptide chain.[2]

-

On-Resin Cyclization: Side-chain to side-chain or side-chain to terminus cyclization can be achieved by selectively deprotecting the Mtt group and another appropriate protecting group, followed by on-resin lactam bridge formation.[3][5]

-

Site-Specific Conjugation: Following selective Mtt deprotection, the liberated lysine side-chain can be conjugated to various moieties, including biotin, fluorescent labels, polyethylene glycol (PEG), or cytotoxic drugs for the development of antibody-drug conjugates (ADCs) and other targeted therapies.[2][6]

Experimental Protocols

The following protocols outline the key steps for the incorporation and selective deprotection of this compound in manual or automated Fmoc-based solid-phase peptide synthesis.

Coupling of this compound

This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

This compound

-

Resin with N-terminal deprotected peptide

-

N,N'-Diisopropylcarbodiimide (DIC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

Procedure:

-

Swell the peptide-resin in DMF for 15-30 minutes.

-

Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF and DCM.

-

In a separate vessel, dissolve this compound (3 eq.), HBTU (2.95 eq.), and DIEA (6 eq.) in DMF.

-

Add the activation solution to the resin and shake for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test. A negative result (beads remain colorless or slightly yellow) indicates complete coupling.[6]

-

Wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.

Quantitative Data for Coupling

| Reagent | Molar Equivalents (relative to resin loading) |

| This compound | 4 |

| HBTU | 3.95 |

| DIEA | 6 |

Table 1: Recommended reagent equivalents for the coupling of this compound.[6]

Workflow for this compound Coupling

References

- 1. advancedchemtech.com [advancedchemtech.com]

- 2. chempep.com [chempep.com]

- 3. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Synthesis of Branched Peptides Using Fmoc-D-Lys(Mtt)-OH: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of branched peptides utilizing the orthogonally protected amino acid derivative, Fmoc-D-Lys(Mtt)-OH. Branched peptides offer significant advantages in various biomedical applications due to their enhanced stability, multivalency, and unique structural properties.[1][2][3][4] The use of this compound is a cornerstone technique in solid-phase peptide synthesis (SPPS) for the controlled assembly of these complex molecules.[5][6]

Introduction to Branched Peptides and Orthogonal Synthesis

Branched peptides are molecules where one or more peptide chains are attached to a central core, which can be a single amino acid or a more complex scaffold.[2] This architecture confers several beneficial properties compared to their linear counterparts, including increased resistance to enzymatic degradation, improved in vivo stability, and the ability to present multiple copies of a bioactive sequence, which can enhance receptor binding and biological activity.[2][3][7] These characteristics make branched peptides promising candidates for drug delivery vehicles, vaccine development, and novel therapeutics.[1][2][4]

The synthesis of well-defined branched peptides relies on an orthogonal protection strategy. This approach employs protecting groups for the amino acid side chains that can be selectively removed under specific conditions without affecting other protecting groups or the peptide-resin linkage.[8][9] this compound is an ideal building block for this purpose. The α-amino group is protected by the base-labile Fmoc group, which is removed in standard SPPS cycles. The ε-amino group of the D-lysine side chain is protected by the acid-labile methyltrityl (Mtt) group.[6] The Mtt group can be selectively cleaved under very mild acidic conditions, which do not affect the acid-labile protecting groups of other amino acids (e.g., Boc, tBu) or the resin linkage, thus allowing for the synthesis of a second peptide chain on the lysine side chain.[10][11] The incorporation of D-amino acids, such as D-lysine, can further enhance the peptide's resistance to enzymatic degradation.[6]

Key Advantages of the this compound Strategy

-

Orthogonality: The Mtt group's lability to dilute acid allows for selective deprotection without disturbing other protecting groups.[6][10]

-

Mild Deprotection Conditions: Removal of the Mtt group is achieved with low concentrations of trifluoroacetic acid (TFA), preserving the integrity of the main peptide chain and other acid-sensitive moieties.[10][12][13]

-

Versatility: This strategy is compatible with standard Fmoc-based solid-phase peptide synthesis protocols.[5][6]

-

Precise Branching: It allows for the controlled and site-specific introduction of peptide branches.[5]

Experimental Protocols

Materials and Reagents

-

This compound

-

Rink Amide resin or other suitable solid support

-

Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Diethyl ether

Protocol 1: Solid-Phase Synthesis of the Main Peptide Chain

This protocol outlines the standard steps for assembling the primary peptide sequence up to the point of incorporating the branching residue.

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3-5 equivalents of the first Fmoc-amino acid, 3-5 equivalents of a coupling agent (e.g., DIC), and 3-5 equivalents of an additive (e.g., Oxyma Pure) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the main peptide chain until you reach the position for the branched lysine residue.

-

Incorporation of this compound: Couple this compound using the same procedure as in step 3.

-

Continue Main Chain Synthesis: Continue to elongate the main peptide chain to the desired length by repeating steps 2-4.

Protocol 2: Selective Deprotection of the Mtt Group

This protocol details the selective removal of the Mtt protecting group from the lysine side chain.

-

Resin Preparation: After the final Fmoc deprotection of the main chain, wash the peptide-resin with DCM.

-

Mtt Cleavage Solution: Prepare a solution of 1-3% TFA and 2-5% TIS in DCM. The TIS acts as a scavenger for the released trityl cations.

-

Deprotection Reaction:

-

Add the Mtt cleavage solution to the peptide-resin and agitate for 2-5 minutes. A yellowish color in the solution indicates the presence of the trityl cation.

-

Drain the solution and repeat the treatment with fresh cleavage solution until the yellow color is no longer observed. This typically requires 5-10 repetitions.[12]

-

-

Washing: Wash the resin thoroughly with DCM, followed by DMF, to remove residual acid and scavenger. The ε-amino group of the D-lysine is now available for the synthesis of the branch.

Protocol 3: Synthesis of the Branched Peptide Chain

This protocol describes the assembly of the secondary peptide chain on the deprotected lysine side chain.

-

Amino Acid Coupling: Couple the first Fmoc-amino acid of the branch chain to the deprotected ε-amino group of the D-lysine residue using the coupling procedure described in Protocol 1, step 3.

-

Chain Elongation: Continue to build the branched peptide chain by repeating the standard Fmoc-SPPS cycles of deprotection, coupling, and washing as outlined in Protocol 1.

Protocol 4: Cleavage and Deprotection of the Final Branched Peptide

This final protocol covers the cleavage of the synthesized peptide from the resin and the removal of all remaining side-chain protecting groups.

-

Final Fmoc Deprotection: Remove the N-terminal Fmoc group of the branched chain using 20% piperidine in DMF.

-

Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the amino acid composition of your peptide. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-4 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the peptide by adding the cleavage solution to cold diethyl ether.

-

Purification and Analysis: Centrifuge to pellet the crude peptide, wash with cold diethyl ether, and dry. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of branched peptides using this compound.

Table 1: Mtt Group Deprotection Conditions

| Reagent Composition | Reaction Time | Number of Treatments | Scavenger | Reference |

| 1% TFA in DCM | 30 min | 1 | - | [10] |

| 1:2:7 Acetic acid/Trifluoroethanol/DCM | 1 hour | 1 | - | [10] |

| 1-3% TFA in DCM | 2-5 min | 5-10 | TIS/TES | [12] |

| 1% TFA in DCM | 2 min | 9-12 | - | [13] |

Table 2: Purity and Synthesis Time for Microwave-Assisted Branched Peptide Synthesis

| Peptide | Synthesis Time | Purity | Reference |

| Lactoferricin-Lactoferrampin Antimicrobial Peptide | < 5 hours | 77% | [14] |

| Histone H2B-Ubiquitin Conjugate | < 5 hours | 75% | [14] |

| Tetra-branched Antifreeze Peptide Analog | < 5 hours | 71% | [14] |

Visualizations

The following diagrams illustrate the key processes in the synthesis of branched peptides using this compound.

Caption: Overall workflow for the synthesis of a branched peptide.

Caption: Orthogonal deprotection strategy for this compound.

Caption: Chemical transformation during selective Mtt group removal.

References

- 1. Branched peptides as bioactive molecules for drug design | Semantic Scholar [semanticscholar.org]

- 2. Branched Peptides Synthesis for Enhanced Stability - Creative Peptides [creative-peptides.com]

- 3. Branched peptides as therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. kohan.com.tw [kohan.com.tw]

Application Notes and Protocols: Fmoc-D-Lys(Mtt)-OH for Site-Specific Peptide Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Lys(Mtt)-OH is a crucial building block in modern solid-phase peptide synthesis (SPPS), enabling the precise, site-specific modification of peptides. The strategic use of the methyltrityl (Mtt) protecting group on the side chain of a D-lysine residue, in conjunction with the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine, offers an orthogonal protection scheme. This allows for the selective deprotection of the lysine side chain while the peptide remains anchored to the solid support and other side chains remain protected. This unique feature facilitates the synthesis of complex peptide architectures, including branched peptides, cyclic peptides, and peptides conjugated to various moieties such as fluorophores, biotin, or drug molecules.[1][2][3][4] The D-configuration of the lysine residue can also confer increased resistance to enzymatic degradation, enhancing the in vivo stability of the resulting peptide.[4]

Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C41H40N2O4 | [5][6][7] |

| Molecular Weight | 624.78 g/mol | [5][6][7] |

| CAS Number | 198544-94-4 | [6] |

| Appearance | White to off-white powder | [7] |

| Solubility | Soluble in DMF, DCM | |

| Storage | Store at 2-8°C, protected from light and moisture. | [8] |

Applications

The orthogonal nature of the Mtt protecting group makes this compound a versatile tool for a variety of applications in peptide chemistry and drug development:

-

Synthesis of Branched Peptides: The selective deprotection of the Lys(Mtt) side chain allows for the synthesis of a second peptide chain, creating a branched structure.[1][2] This is particularly useful for creating synthetic vaccines and drug delivery systems.

-

Peptide Cyclization: Side-chain to side-chain or side-chain to terminus cyclization can be achieved by deprotecting the Lys(Mtt) and another appropriate residue and forming a covalent bond.[3][9]

-

Site-Specific Labeling: The exposed lysine side chain can be conjugated with a variety of labels, including:

-

Drug Conjugation: The lysine side chain can serve as an attachment point for small molecule drugs, creating targeted peptide-drug conjugates.

-

Synthesis of Multi-Functional Probes: The ability to introduce specific modifications allows for the creation of probes with multiple functionalities.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the general steps for incorporating this compound into a peptide sequence using a standard Fmoc-SPPS strategy.

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)[11]

-

Fmoc-protected amino acids, including this compound

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Washing solvents: DMF, DCM, Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[12][14]

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[12]

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

-

Amino Acid Coupling:

-

Dissolve this compound (3-4 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3.95 eq.) in DMF.[11]

-

Add an activator base (e.g., DIEA, 6 eq.) to the amino acid solution.[11]

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test to ensure completion.[11]

-

-

Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Selective Deprotection of the Mtt Group

This crucial step allows for the site-specific modification of the lysine side chain. Several methods can be employed for Mtt removal.

Method A: Mild Trifluoroacetic Acid (TFA) Treatment

This is the most common and generally effective method.

Reagents:

-

Deprotection Solution: 1-2% (v/v) TFA and 2-5% (v/v) Triisopropylsilane (TIS) in DCM.[13][15] TIS acts as a scavenger for the released trityl cations.[16]

Procedure:

-

Wash the peptide-resin with DCM (3x).

-

Add the deprotection solution to the resin (approximately 10 mL per gram of resin).[15][17]

-